molecular formula C22H17F3N6O B2465428 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1207018-77-6

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide

カタログ番号: B2465428
CAS番号: 1207018-77-6
分子量: 438.414
InChIキー: XHMUUZOEAIADPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a high-purity chemical compound supplied for research purposes. This small molecule features a benzamide core linked to a pyrimidine ring system, a structural motif found in compounds investigated for various biological activities . Compounds with similar phenyl-pyrimidine scaffolds have been studied as inhibitors of kinase targets, such as the Janus kinase (JAK) family, and are of interest in researching hyperproliferative, inflammatory, and immune diseases . The inclusion of the 1H-imidazol-1-yl group may influence binding affinity and cellular activity. This product is strictly for use in laboratory research to facilitate studies in medicinal chemistry, drug discovery, and biochemical assay development. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O/c1-14-27-19(12-20(28-14)31-11-10-26-13-31)29-15-6-8-16(9-7-15)30-21(32)17-4-2-3-5-18(17)22(23,24)25/h2-13H,1H3,(H,30,32)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUUZOEAIADPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide, a compound with the molecular formula C22H17F3N6O, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on available research findings.

  • Molecular Weight : 438.414 g/mol
  • Purity : Typically around 95%
  • IUPAC Name : N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide

Biological Activity Overview

The compound has been studied for various biological activities, including its potential as an anti-tubercular agent and its effects on different cellular pathways.

1. Anti-Tubercular Activity

Research has indicated that compounds similar to N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide exhibit significant anti-tubercular properties. For instance, derivatives with similar structural motifs have shown promising activity against Mycobacterium tuberculosis.

CompoundIC50 (μM)IC90 (μM)Notes
Compound A1.353.73Derived from similar pyrimidine structures
Compound B2.184.00Exhibited low cytotoxicity in HEK-293 cells

In a study evaluating various derivatives, some compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of Mycobacterium tuberculosis, indicating their potential as effective anti-tubercular agents .

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide and its analogs, it was found that many exhibited low toxicity against human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic index .

The precise mechanism through which N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide exerts its biological effects remains under investigation. However, molecular docking studies have indicated that its structural components may interact with specific targets involved in bacterial metabolism and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anti-Tubercular Agents : A series of benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most potent compounds had IC90 values indicating strong efficacy .
  • Cytotoxicity Evaluation : Compounds derived from similar structures were assessed for cytotoxicity using HEK-293 cells, showing that most were non-toxic at therapeutic concentrations .
  • Molecular Interactions : Docking studies revealed that these compounds could effectively bind to active sites of target proteins involved in bacterial growth, highlighting their potential as drug candidates .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing imidazole and pyrimidine moieties exhibit anticancer properties. N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide has been explored for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines, including breast, colon, and lung cancers .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of imidazole and trifluoromethyl groups is believed to enhance the interaction with microbial targets, leading to increased efficacy .

Antiviral Potential
There is growing interest in the antiviral applications of compounds with imidazole derivatives. The unique nitrogen atoms in these structures facilitate interactions with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest that related compounds may exhibit activity against viruses such as HIV and influenza .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Its ability to form hydrogen bonds with active sites makes it a candidate for targeting various enzymes involved in disease pathways. For instance, research has focused on its effects on kinases and phosphatases relevant to cancer signaling pathways .

Molecular Probes
Due to its specific binding properties, N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide can serve as a molecular probe in biological assays. Its fluorescent properties allow for tracking interactions within cellular environments, providing insights into cellular mechanisms and drug action .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its trifluoromethyl group contributes to hydrophobic characteristics, making it suitable for applications in coatings and adhesives .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityInduces apoptosis in various cancer cell lines
Antimicrobial PropertiesEffective against S. aureus and E. coli
Antiviral PotentialInhibitory effects on viral replication
Enzyme InhibitionTargets kinases/phosphatases in disease pathways
Molecular ProbesUseful in tracking cellular interactions
Polymer ChemistryEnhances material properties

Case Studies

  • Anticancer Research : A study demonstrated that a similar imidazole-containing compound exhibited significant cytotoxicity against breast cancer cells, suggesting that N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide could have comparable effects .
  • Antimicrobial Evaluation : In antimicrobial assays, derivatives showed moderate activity against gram-positive and gram-negative bacteria, indicating the potential of this compound as a lead for developing new antibiotics .
  • Enzyme Interaction Studies : Research has shown that compounds similar to N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide can effectively inhibit specific kinases involved in tumor growth, paving the way for targeted cancer therapies .

類似化合物との比較

Research Findings and Data

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine derivative (e.g., 6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-amine) with a substituted benzoyl chloride under anhydrous conditions. Key steps include:

  • Nucleophilic substitution : Reaction of the pyrimidine amine with 4-aminophenyl groups in DMF or THF at 60–80°C .
  • Coupling with benzamide : Use of 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd for cross-coupling) .
    Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading, and temperature gradients to enhance purity. Monitor via TLC and purify via column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, trifluoromethyl groups at δ 120–125 ppm in ¹³C) .
    • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and imidazole C-N stretches (~1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~470) .
  • Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and tissue distribution .
  • Metabolite Identification : Use HPLC coupled with high-resolution MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose Escalation Studies : Correlate in vitro IC₅₀ values with in vivo dosing regimens, adjusting for protein binding and clearance rates .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for derivatives of this compound?

  • Functional Group Variation : Synthesize analogs with modified imidazole substituents (e.g., methyl vs. ethyl groups) or trifluoromethyl positional isomers .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing derivatives with lower binding energies .

Q. What methodologies are recommended for assessing the compound’s interaction with target enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) using immobilized enzyme/receptor .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability and reduce renal clearance .
  • Excipient Screening : Test cyclodextrins or surfactants (e.g., polysorbate 80) in preclinical formulations .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve conflicting data in enzyme inhibition assays?

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .
  • Orthogonal Assays : Confirm results using complementary methods (e.g., Western blotting for phosphoprotein levels alongside enzymatic activity assays) .
  • Statistical Rigor : Apply ANOVA with post-hoc tests to identify outliers and ensure significance thresholds (p < 0.01) are met .

Q. What are the best practices for validating target specificity in a crowded kinase inhibitor landscape?

  • Kinase Profiling Panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • CRISPR Knockout Models : Use cell lines with CRISPR-mediated deletion of the target kinase to confirm on-target effects .
  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes to map interactomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。